2-(Methylthio)thiazolo[4,5-c]pyridine
Overview
Description
“2-(Methylthio)thiazolo[4,5-c]pyridine” is a chemical compound with the molecular formula C7H6N2S2 . It has been studied in various scientific papers and its crystal structure has been reported .
Molecular Structure Analysis
The crystal structure of “2-(Methylthio)thiazolo[4,5-c]pyridine” has been reported in the literature . It is orthorhombic, with a = 8.454 (1) Å, b = 6.7377 (9) Å, c = 13.710 (2) Å, V = 781.0 Å3, Z = 4 .Scientific Research Applications
Anti-Inflammatory and Antioxidant Activities
The compound has been explored for its anti-inflammatory and antioxidant properties. Studies have shown that novel thiazolo[4,5-b]pyridine-2-one derivatives, obtained through structural modifications, exhibit significant anti-inflammatory action in vivo, particularly evident in the carrageenan-induced rat paw edema method. Additionally, these compounds demonstrate antioxidant activity, evaluated through the scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2019).
Anticancer Activity
2-(Methylthio)thiazolo[4,5-c]pyridine derivatives have shown potential in anticancer research. One study synthesized novel 3H-thiazolo[4,5-b]pyridine-2-ones and evaluated their anticancer activity in vitro on several tumor cell lines. These derivatives exhibited varying degrees of anticancer potential, with certain structural modifications enhancing their efficacy (Chaban et al., 2012).
Synthesis and Cytotoxicity Studies
The synthesis of thiazolo[4,5-b]pyridin-2(3H)-one derivatives, including those with 2-(methylthio)thiazolo[4,5-c]pyridine, has been conducted. These compounds have been screened for their anticancer activity, confirming moderate inhibitory activity against tested cell lines. Specific derivatives like 5-Phenyl-7-(pyridin-3-yl)-3H-thiazolo[4,5-b]pyridin-2-one have shown promising cytotoxicity effects on specific cancer cell lines, highlighting their potential in cancer therapy (Lozynskyi et al., 2018).
Antibacterial Properties
There is evidence of the antibacterial efficacy of thiazolo[4,5-b]pyridine derivatives. Synthesis of novel compounds in this category, including 2-(methylthio)thiazolo[4,5-c]pyridine, has demonstrated potential antibacterial activity. Some derivatives have shown effectiveness against pathogenic bacteria and fungi, highlighting the scope of these compounds in the development of new antimicrobial agents (Lozynskyi et al., 2021).
properties
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-10-7-9-5-4-8-3-2-6(5)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXKRXOLVOTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631555 | |
Record name | 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)thiazolo[4,5-c]pyridine | |
CAS RN |
65128-67-8 | |
Record name | Thiazolo[4,5-c]pyridine, 2-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65128-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylsulfanyl)[1,3]thiazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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